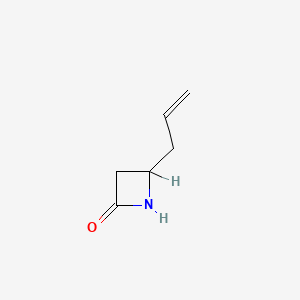
1-N,4-N-dimethylcyclohexane-1,4-diamine
Overview
Description
1-N,4-N-dimethylcyclohexane-1,4-diamine is an organic compound with the chemical formula C8H18N2 and a molecular weight of 142.24 g/mol . It is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide . This compound is commonly used as a ligand in the synthesis of coordination compounds and can form stable coordination complexes with transition metals .
Preparation Methods
1-N,4-N-dimethylcyclohexane-1,4-diamine can be synthesized through the hydromethylation of cyclohexane. The specific steps involve reacting cyclohexane with methylxylitol, followed by hydrogenation with hydrogen in the presence of a catalyst to obtain the product . Industrial production methods typically involve similar processes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
1-N,4-N-dimethylcyclohexane-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as halides for substitution reactions. Major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives .
Scientific Research Applications
1-N,4-N-dimethylcyclohexane-1,4-diamine has a wide range of scientific research applications:
Biology: The compound’s coordination complexes are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-N,4-N-dimethylcyclohexane-1,4-diamine involves its ability to form stable coordination complexes with transition metals. These complexes can act as catalysts in various chemical reactions, facilitating processes such as hydrogenation, oxidation, and polymerization . The molecular targets and pathways involved include the interaction of the compound with metal ions, leading to the formation of active catalytic sites.
Comparison with Similar Compounds
1-N,4-N-dimethylcyclohexane-1,4-diamine can be compared with other similar compounds such as:
N,N-dimethylcyclohexane-1,2-diamine: This compound has similar properties but differs in the position of the dimethylamino groups, which can affect its reactivity and coordination behavior.
1,2-diaminocyclohexane: This compound lacks the dimethyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
N,N-dimethylethylenediamine: This compound has a similar structure but with an ethylene backbone instead of a cyclohexane ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its ability to form stable coordination complexes with transition metals, making it valuable in catalysis and materials science .
Properties
IUPAC Name |
1-N,4-N-dimethylcyclohexane-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-7-3-5-8(10-2)6-4-7/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCMXOFKBHKHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274932 | |
| Record name | 1-N,4-N-dimethylcyclohexane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6921-01-3 | |
| Record name | 1-N,4-N-dimethylcyclohexane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Decahydrospiro[furan-2(3H),5'-[4,7]methano[5h]indene]](/img/structure/B3056045.png)









